3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-2-8-6-4(10(12)13)3-9-7(5)6/h1-3,9H,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVZBQAOXZCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288084 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-84-3 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Ol and Analogues
Retrosynthetic Analysis and Strategic Approaches to the Core Structure
A retrosynthetic analysis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol suggests several strategic disconnections. The nitro and hydroxyl groups can be considered as functionalities to be introduced via functional group interconversion (FGI) on a core 1H-pyrrolo[3,2-b]pyridine scaffold. Alternatively, the pyrrole (B145914) ring can be disconnected, leading to a substituted pyridine (B92270) precursor. This latter approach often involves a cyclization reaction as the key step in forming the bicyclic system. The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the substitutions.
The formation of the pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is a critical step in many synthetic sequences. Several classical and modern cyclization methods have been applied to construct related azaindole isomers, and these principles are applicable to the target scaffold.
The Bartoli Reaction : This reaction is a well-established method for synthesizing indole (B1671886) and azaindole systems. It typically involves the reaction of a nitro-aromatic compound, such as a nitropyridine, with a vinyl Grignard reagent. nbuv.gov.ua For the synthesis of a pyrrolo[3,2-b]pyridine, a suitably substituted 3-nitropyridine (B142982) derivative would serve as the precursor. nbuv.gov.ua
The Fischer Indole Synthesis : A classical method that can be adapted for azaindole synthesis. The reaction condenses a pyridine-derived hydrazine (B178648) with an aldehyde or ketone, followed by acid-catalyzed cyclization and rearrangement. researchgate.net
The Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-aminopyridine at high temperatures. Modified Madelung routes have been developed to improve the scope and yield for azaindole synthesis. researchgate.net
Palladium-Catalyzed Cyclizations : Modern synthetic chemistry often employs transition metal catalysis. Domino reactions, such as a C-N coupling followed by a hydroamination, catalyzed by palladium complexes, have been used to construct pyrrolo[3,2-d]pyrimidine systems from alkynylated uracils and anilines, a strategy that could be adapted for pyrrolo[3,2-b]pyridines. beilstein-journals.org
Copper-Mediated Cyclization : Copper catalysis is also effective for forming heterocyclic rings. For instance, copper-mediated oxidative cyclization has been used to assemble the related furo[3,2-b]pyridine (B1253681) scaffold. nih.gov A synergetic copper/zinc catalytic system has been reported for the one-step annulation reaction of 2-amino (hetero)arylnitriles to form fused 1H-pyrrolo[3,2-c]pyridines. rsc.org
Once the 1H-pyrrolo[3,2-b]pyridine core is assembled, the required nitro and hydroxyl groups can be introduced through functional group interconversions. This strategy allows for late-stage diversification of the molecule.
Protecting groups are often essential during these transformations. For example, the trimethylsilylethoxymethyl (SEM) group is commonly used to protect the pyrrole nitrogen, although its subsequent removal can sometimes present challenges and lead to side products. nih.gov
Key reactions for functionalizing the scaffold include:
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds. A chemoselective Suzuki-Miyaura cross-coupling can be performed on a di-halogenated pyrrolopyridine to introduce an aryl group, followed by a Buchwald-Hartwig amination to install an amino group. nih.gov The order of these reactions is crucial, as the oxidative addition of palladium may occur preferentially at one position over another. nih.gov
Functionalization via N-Oxide : The pyridine nitrogen of the pyrrolopyridine system can be oxidized to an N-oxide, which activates the pyridine ring for further functionalization, such as nucleophilic substitution or rearrangement. researchgate.net
Classical Synthetic Routes to Nitro-Pyrrolo[3,2-b]pyridines
Classical methods for introducing nitro and hydroxyl groups remain highly relevant in heterocyclic chemistry. These routes often involve electrophilic substitution or the use of precursors already containing the desired functionality.
The direct nitration of a pyrrolopyridine ring system is a common method for introducing a nitro group. The regioselectivity of this electrophilic aromatic substitution is directed by the electronic properties of the bicyclic system, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring.
Nitration of pyridine itself is often challenging but can be achieved using strong nitrating agents. rsc.org For related heterocyclic systems like pyrrolo[1,2-a]pyrazines, nitration has been successfully carried out using a nitrating mixture or acetyl nitrate. researchgate.netosi.lv A common reagent for the nitration of pyridines is a mixture of nitric acid and trifluoroacetic anhydride (B1165640), which can produce 3-nitropyridines in moderate to good yields. rsc.org The application of such conditions to the 1H-pyrrolo[3,2-b]pyridine scaffold would be expected to yield the 3-nitro derivative, as the pyrrole ring activates the C3 position for electrophilic attack. The existence of related compounds like 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine and 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile in chemical databases suggests the feasibility of such nitration reactions. nih.gov
Introducing a hydroxyl group onto the pyridine portion of the scaffold can be accomplished in several ways. One common strategy is to start with a pyridine precursor that already contains the hydroxyl group (or a protected version like a methoxy (B1213986) group) prior to the pyrrole ring cyclization. For example, the synthesis of 3-hydroxypyrrolo[2,3-b]pyridine has been achieved through flash vacuum pyrolysis of an acetyltetrazolo[1,5-a]pyridine. rsc.org
It is important to note that hydroxypyridines, including those fused to a pyrrole ring, can exist in tautomeric equilibrium with their corresponding pyridone (keto) forms. rsc.org For instance, 3-hydroxypyrrolo[2,3-b]pyridine exists predominantly as the enol tautomer in DMSO, but as the keto form (1,2-dihydropyrrolo[2,3-b]pyridin-3-one) in chloroform. rsc.org The introduction of a hydroxyl group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core would likely result in the corresponding 1H-pyrrolo[3,2-b]pyridin-7(4H)-one tautomer being a significant, if not predominant, species.
Modern Catalytic Approaches in this compound Synthesis
Modern catalysis offers efficient and selective methods for the synthesis and functionalization of complex heterocyclic systems. These approaches are often characterized by mild reaction conditions and high functional group tolerance.
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern heterocyclic synthesis. As mentioned, Suzuki and Buchwald-Hartwig cross-coupling reactions are invaluable for the late-stage functionalization of pre-formed pyrrolopyridine cores, allowing for the introduction of various substituents. nih.gov
Multicomponent reactions (MCRs), often accelerated by microwave irradiation, provide a rapid and convergent pathway to complex molecules from simple starting materials. acs.orgnih.gov For example, a three-component reaction has been developed for the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives under microwave conditions. acs.org The development of similar MCRs could provide a streamlined route to the this compound scaffold.
Synergistic catalysis, using a combination of metals like copper and zinc, has also emerged as a powerful strategy. This approach has been used to achieve one-step annulation reactions to build fused pyrrolopyridine systems, demonstrating the potential for novel and efficient bond-forming strategies. rsc.org These advanced catalytic methods are highly applicable to the modular synthesis of complex targets like this compound.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)
Transition metal catalysis, particularly using palladium, stands as a cornerstone for the construction and functionalization of the pyrrolo[3,2-b]pyridine ring system. These methods offer high efficiency and functional group tolerance. Key palladium-catalyzed reactions include the Sonogashira, Heck, and C-N cross-coupling reactions, which are instrumental in forming the fused heterocyclic structure.
A prevalent strategy for synthesizing the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) core, a close isomer of the target scaffold, involves a Sonogashira coupling of an aminohalopyridine with a terminal alkyne, followed by an intramolecular cyclization. For instance, the synthesis of 5-nitro-7-azaindole has been achieved through a microwave-assisted copper(I)-catalyzed cyclization of the Sonogashira coupling product of a nitro-substituted aminopyridine. acs.orgnih.gov This approach highlights the utility of palladium catalysis in the initial C-C bond formation.
Palladium-catalyzed domino reactions have also been developed for the efficient synthesis of related fused pyrimidine (B1678525) systems, such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. These reactions can proceed via a combination of C-N cross-coupling and hydroamination, starting from alkynylated uracils and various anilines, showcasing the power of palladium catalysis in constructing complex heterocyclic systems in a single step. beilstein-journals.org
Furthermore, intramolecular Heck reactions represent another powerful tool. Substituted azaindoles can be synthesized via a palladium-catalyzed cascade involving C-N cross-coupling followed by a Heck reaction, starting from N-aryl amino-o-bromopyridines. researchgate.net The choice of palladium catalyst and ligands, such as Pd(OAc)₂ with XPhos or BINAP, is critical for the success of these transformations. beilstein-journals.orgmdpi.com
The table below summarizes various palladium-catalyzed methods used in the synthesis of pyrrolopyridine analogues and related heterocyclic systems.
| Reaction Type | Catalyst/Ligand | Base | Starting Materials | Product | Reference |
|---|---|---|---|---|---|
| Sonogashira/Cyclization | Pd catalyst, CuI | Not specified | Nitro-substituted aminopyridines, Terminal alkynes | 5-Nitro-7-azaindole | acs.orgnih.gov |
| Domino C-N Coupling/Hydroamination | Pd(OAc)₂/XPhos | K₃PO₄ | Alkynylated uracils, Anilines | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | beilstein-journals.org |
| C-N Cross-Coupling/Heck Reaction | Palladium nanocatalysts | Not specified | N-aryl amino-o-bromopyridines | Substituted azaindoles | researchgate.net |
| N-Arylation/Sonogashira/Cyclization | Not specified | Not specified | Amino-halopyridines | 1,2-disubstituted azaindoles | nih.gov |
| Intramolecular C-H Bond Functionalization | Pd(OAc)₂ | Et₃N | N-(2-chlorobenzyl)pyrroles | Pyrroloindoles | acs.org |
Organocatalytic Transformations
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including the pyrrole moiety of the pyrrolo[3,2-b]pyridine system. These methods often offer mild reaction conditions and unique reactivity patterns.
One of the classic organocatalytic methods for pyrrole synthesis is the Paal-Knorr reaction. A notable example involves the use of vitamin B1 (thiamine) as an organocatalyst for the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.org This approach provides an environmentally friendly route to N-substituted pyrroles. For the synthesis of the 1H-pyrrolo[3,2-b]pyridin-7-ol scaffold, a suitably functionalized aminopyridine could conceptually undergo a Paal-Knorr condensation with a 1,4-dicarbonyl compound.
Another significant organocatalytic strategy is the [3+2] cycloaddition reaction. Various organocatalysts, such as phosphines and tertiary amines, can promote the cycloaddition of activated alkynes and isocyanides or other suitable precursors to form substituted pyrroles. rsc.org These methods allow for the construction of highly functionalized pyrrole rings that can be further elaborated into the desired fused systems.
Furthermore, transition-metal-free domino reactions promoted by strong bases can be considered within the realm of organocatalysis. For instance, the selective synthesis of 7-azaindoles and 7-azaindolines has been achieved through a one-pot reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, where the chemoselectivity is controlled by the counterion of the alkali-amide base (LiN(SiMe₃)₂ or KN(SiMe₃)₂). nsf.gov This method provides a direct route to the azaindole core without the need for transition metals.
The table below provides examples of organocatalytic methods applicable to the synthesis of pyrrole and azaindole structures.
| Reaction Type | Catalyst/Promoter | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Paal-Knorr Pyrrole Synthesis | Vitamin B1 (Thiamine) | Hexane-2,5-dione, Aromatic amines | N-substituted pyrroles | rsc.org |
| [3+2] Cycloaddition | Organophosphine | Activated alkynes, Isocyanides | 2,3-disubstituted pyrroles | rsc.org |
| Domino Reaction | KN(SiMe₃)₂ | 2-Fluoro-3-methylpyridine, Arylaldehydes | 7-Azaindoles | nsf.gov |
| Paal-Knorr Pyrrole Synthesis | Acid-catalyzed | 3-(2-oxopropyl)piperidin-4-one, Aniline | Tetrahydro-1H-pyrrolo[3,2-c]pyridine | beilstein-journals.org |
Green Chemistry Principles in Synthetic Development
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its analogues to enhance sustainability. These principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances.
The use of alternative energy sources , such as microwave irradiation, is another green chemistry practice. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. This technique has been successfully applied in the synthesis of 5-nitro-7-azaindole and other azaindole derivatives. acs.orgnih.govnih.gov
Furthermore, the development of catalytic reactions , particularly those using highly efficient and recyclable catalysts, is central to green chemistry. Palladium-catalyzed cross-coupling reactions, while using a precious metal, are often employed at very low catalyst loadings (mol %), making the process more atom-economical. beilstein-journals.orgacs.orgresearchgate.net The development of metal-free organocatalytic systems further advances the green credentials of these synthetic routes. rsc.orgnsf.gov
While not yet explicitly reported for this compound, the broader trends in the synthesis of related heterocyclic compounds point towards a growing adoption of these green chemistry principles to create more sustainable and efficient synthetic methodologies.
Reactivity and Chemical Transformations of 3 Nitro 1h Pyrrolo 3,2 B Pyridin 7 Ol
Electrophilic Aromatic Substitution Reactions
Direct electrophilic aromatic substitution on the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) nucleus, and particularly on its nitro-substituted derivatives, is not extensively documented for the specific subject compound. However, insights can be drawn from the general behavior of pyrrole (B145914), pyridine (B92270), and related azaindole systems. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. aklectures.com Electrophilic substitution on pyrrole typically occurs at the C2 or C3 position. For the 1H-pyrrolo[3,2-b]pyridine system, the C3 position of the pyrrole ring is a likely site for electrophilic attack.
Nitration of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), an isomer of the core scaffold, through its N-oxide, has been shown to yield a mixture of 3- and 4-nitro isomers, indicating that direct nitration can be complex and may require strategic approaches to achieve regioselectivity. morressier.com For the subject compound, which is already nitrated at the 3-position, further electrophilic substitution would be challenging due to the deactivating effect of the existing nitro group.
Halogenation, another key electrophilic substitution, has been reported for the 4-azaindole (B1209526) scaffold. For instance, 4-bromo-7-azaindole can be synthesized, serving as a precursor for further functionalization.
Table 1: Examples of Electrophilic Aromatic Substitution on Related Azaindole Scaffolds
| Starting Material | Reagent(s) | Product(s) | Notes |
| 7-Azaindole N-oxide | Nitrating agent | 3-Nitro-7-azaindole and 4-Nitro-7-azaindole | Direct nitration gives a mixture of regioisomers. morressier.com |
| 7-Azaindole | N-Bromosuccinimide (NBS) | 3-Bromo-7-azaindole | Selective bromination at the C3 position of the pyrrole ring. |
This table presents data for analogous compounds to illustrate potential reactivity.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Generally, nucleophilic attack is favored at positions ortho or para to the electron-withdrawing group and the ring nitrogen. youtube.com In the case of 4-azaindole derivatives, halogens on the pyridine ring can be displaced by various nucleophiles. For example, 4-chloro-7-azaindole (B22810) can be converted to 4-methoxy-7-azaindole by reaction with an alkoxide. google.com The presence of a nitro group, as in the subject compound, would significantly facilitate such substitutions. It has been observed that in nitropyridines, a nitro group can be a better leaving group than a halogen in some instances.
The synthesis of various substituted azaindoles often involves the displacement of a halogen on the pyridine ring by amines or other nucleophiles, a key step in the preparation of biologically active molecules. nih.govnih.gov
Table 2: Examples of Nucleophilic Aromatic Substitution on Related Azaindole Scaffolds
| Starting Material | Nucleophile/Reagent(s) | Product(s) | Notes |
| 4-Halogenated-7-azaindole | Sodium methoxide | 4-Methoxy-7-azaindole | Displacement of a halogen on the pyridine ring. google.com |
| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | 7-Chloro-6-azaindole | The reaction proceeds via a Bartoli-type mechanism. acs.org |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Amines | 4-Amino-1H-pyrrolo[2,3-b]pyridine derivatives | Buchwald-Hartwig amination is a common method. nih.gov |
This table presents data for analogous compounds to illustrate potential reactivity.
Transformations Involving the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This reaction is crucial for the synthesis of amino-azaindole derivatives, which are important precursors for a wide range of biologically active compounds. Various reducing agents can be employed to achieve this transformation.
Commonly used methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate. Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also effective. More modern methods may utilize reagents like sodium dithionite (B78146) (Na2S2O4) or zinc dust with acetic acid. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.
For a structurally related compound, 3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon.
Table 3: General Conditions for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Conditions |
| H2, Pd/C | Methanol or Ethanol, Room Temperature to 50 °C |
| Fe, HCl | Ethanol/Water, Reflux |
| SnCl2·2H2O | Ethanol, Reflux |
| Na2S2O4 | Water/Methanol, Room Temperature |
| Zn, Acetic Acid | Room Temperature |
This table provides general conditions applicable to the reduction of the nitro group in the subject compound.
Beyond reduction to the amine, the nitro group can undergo other transformations, although these are less common for this class of compounds in the available literature. Partial reduction can lead to nitroso or hydroxylamino derivatives under carefully controlled conditions. Denitration, the complete removal of the nitro group, is a more challenging transformation.
Reactions of the Hydroxyl Group
The 7-hydroxyl group of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol is phenolic in nature and can undergo typical reactions of phenols, such as etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the alkylating agent.
Esterification: Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. nih.gov Pyridine not only acts as a base to neutralize the HCl formed but also as a nucleophilic catalyst. Alternatively, direct esterification with a carboxylic acid can be carried out using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions with an acid catalyst, although the latter might be harsh for the substrate.
Table 4: General Conditions for Etherification and Esterification of Phenolic Hydroxyl Groups
| Reaction | Reagent(s) | Base/Catalyst | Typical Solvent |
| Etherification | Alkyl halide (e.g., CH3I) | K2CO3 or NaH | Acetone or DMF |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Pyridine or Triethylamine | Dichloromethane or THF |
| Esterification | Acid anhydride (e.g., Acetic anhydride) | Pyridine or DMAP | Dichloromethane or THF |
This table provides general conditions that could be adapted for the hydroxyl group of the subject compound, based on known reactions of similar phenols. nih.gov
Oxidation Reactions
The oxidation of azaindole derivatives can be directed at either the pyridine or the pyrrole ring, depending on the oxidant and the substitution pattern of the molecule. For the pyridine ring, N-oxidation is a common transformation. For instance, 6-azaindole (B1212597) has been successfully oxidized to the corresponding N-oxide using a combination of hydrogen peroxide and methyltrioxorhenium (MTO) as a catalyst. pharmablock.com This suggests that the pyridine nitrogen in this compound could potentially be oxidized to the N-oxide, a transformation that can further influence the electronic properties and subsequent reactivity of the heterocyclic system. pharmablock.comeurekaselect.com
Oxidation of the pyrrole ring in indoles and azaindoles is also a known transformation, often leading to oxindoles or ring-opened products. researchgate.net The presence of the electron-withdrawing nitro group at the 3-position of the pyrrole ring in this compound would likely deactivate the pyrrole ring towards oxidation. However, under forcing conditions or with potent oxidants, oxidative degradation of the pyrrole ring could occur.
Pyrrole Ring Reactivity and Transformations
The pyrrole ring in azaindoles is generally more susceptible to electrophilic attack than the pyridine ring. quimicaorganica.org However, the electron-withdrawing nature of the fused pyridine ring diminishes the reactivity of the pyrrole moiety compared to indole (B1671886) itself. In 4-azaindoles, electrophilic substitution typically occurs at the C3 position, which is analogous to the most reactive position in indole. quimicaorganica.org
Modern synthetic methods have also highlighted the utility of metal-catalyzed cross-coupling reactions for the functionalization of azaindole scaffolds. nih.gov Reactions such as Suzuki, Heck, and Sonogashira couplings are frequently employed to introduce aryl, vinyl, or alkynyl groups onto the heterocyclic core, typically at halogenated positions. nih.govnih.gov Should a halo- aza-indole precursor to this compound be available, these methods would offer a versatile route to a wide array of derivatives.
Table 1: General Reactivity of the 4-Azaindole Core
| Reaction Type | Reagents and Conditions | Typical Position of Substitution | Reference(s) |
| Electrophilic Halogenation | N-halosuccinimide (NBS, NCS) | C3 | quimicaorganica.org |
| Electrophilic Nitration | HNO₃/Ac₂O | C3 | quimicaorganica.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | quimicaorganica.org |
| Mannich Reaction | CH₂O, R₂NH | C3 | quimicaorganica.orgacs.org |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-halogen | nih.govnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-halogen | nih.gov |
| Heck Coupling | Alkene, Pd catalyst | C-halogen | acs.org |
This table represents the general reactivity of the parent 4-azaindole ring system. The presence of substituents on this compound will influence the actual reactivity.
Rearrangement Reactions and Tautomerism Studies
The structure of this compound allows for the possibility of several tautomeric forms. The 7-hydroxy group can exist in equilibrium with its keto tautomer, 7-oxo-6,7-dihydro-1H-pyrrolo[3,2-b]pyridine. The position of this equilibrium is sensitive to the solvent and the electronic nature of other substituents on the ring system. Studies on related 7-hydroxyquinoline (B1418103) derivatives have shown that both azo and hydrazone tautomers can coexist in solution, with the equilibrium being influenced by environmental factors. beilstein-journals.orgnih.gov
Furthermore, the pyrrole moiety can exhibit prototropic tautomerism, where the proton on the N1 nitrogen can potentially migrate to the N4 nitrogen of the pyridine ring. Computational studies on 4-azaindole and 5-azaindole (B1197152) have shown that while the N1-H tautomer is more stable in the ground state, the N4-H or N5-H tautomer can become more stable in the excited state. nih.gov This excited-state tautomerization is a key feature of the photophysics of some azaindoles. nih.govacs.org For this compound, the presence of the nitro and hydroxyl groups would be expected to significantly influence the relative energies of the possible tautomers.
Rearrangement reactions of the azaindole skeleton itself are less common but can be induced under certain conditions. For instance, ring-opening of the pyrrole ring has been observed in some furan-to-pyrrole recyclization strategies, though this is typically part of a synthetic sequence rather than a reaction of a pre-formed azaindole. rsc.org
Table 2: Computational Studies on Tautomerism of Azaindoles
| Compound | Method | Finding | Reference(s) |
| 4-Azaindole | B3LYP/6-31+G | N1-H tautomer is more stable in the ground state. | nih.gov |
| 4-Azaindole | B3LYP/6-31+G | N4-H tautomer is more stable in the excited state. | nih.gov |
| 5-Azaindole | B3LYP/6-31+G | N1-H tautomer is more stable in the ground state. | nih.gov |
| 5-Azaindole | B3LYP/6-31+G | N5-H tautomer is more stable in the excited state. | nih.gov |
| 7-Azaindole-(CH₃OH)₂ | CASSCF/MRPT2 | Excited-state triple proton transfer can occur. | acs.org |
This table presents findings for the parent azaindole systems and their complexes, which provide a basis for understanding the potential tautomeric behavior of substituted derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution. For a molecule like 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
High-resolution 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms. For instance, in related 3-nitroindole derivatives, the proton on the carbon bearing the nitro group typically appears as a distinct singlet in the downfield region of the ¹H NMR spectrum.
2D NMR experiments are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, between the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is key to identifying the connectivity between atoms over two or three bonds. This would be vital for confirming the position of the nitro group and the hydroxyl group by observing correlations between the protons and the quaternary carbons of the pyrrolo[3,2-b]pyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in confirming the spatial arrangement of the substituents.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups, which, while not all present in the core structure, is a useful tool in characterization.
While specific shifts for this compound are not published, hypothetical ¹H and ¹³C NMR data can be predicted based on known substituent effects and data from analogous compounds.
Hypothetical ¹H and ¹³C NMR Data for this compound
This table is predictive and based on data from analogous compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H1 (NH) | ~11.0-12.0 (br s) | - |
| C2 | - | ~130-135 |
| H2 | ~8.0-8.5 (s) | - |
| C3 | - | ~145-150 |
| C3a | - | ~125-130 |
| H5 | ~7.0-7.5 (d) | ~115-120 |
| C5 | - | - |
| H6 | ~6.5-7.0 (d) | ~110-115 |
| C6 | - | - |
| C7 | - | ~155-160 |
| OH | Variable | - |
| C7a | - | ~140-145 |
Solid-State NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct physical properties. ssNMR can also probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which govern the crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₅N₃O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Studies on related nitroindole compounds have shown characteristic fragmentation patterns, often involving the loss of the nitro group (NO₂) and subsequent cleavages of the heterocyclic rings. tsijournals.com
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 180.0355 |
| [M+Na]⁺ | 202.0174 |
| [M-H]⁻ | 178.0202 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies. For this compound, these techniques would be crucial for identifying the key functional groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3200-3600 (broad) | ~3200-3600 |
| N-H stretch (pyrrole) | ~3100-3500 | ~3100-3500 |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| N=O stretch (nitro) | ~1500-1550 (asymmetric) | ~1340-1380 (symmetric) |
| ~1340-1380 (symmetric) | ||
| C=C, C=N stretch (ring) | ~1400-1600 | ~1400-1600 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would precisely determine the planarity of the pyrrolopyridine ring system and the orientation of the nitro and hydroxyl substituents. Furthermore, it would reveal the intricate details of the crystal packing, including intermolecular hydrogen bonds and potential π-π stacking interactions between the aromatic rings. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as substituted pyrrolo[2,3-b]pyridines, has provided valuable insights into the geometric parameters of this heterocyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) provide information about the extent of conjugation in a molecule. The pyrrolo[3,2-b]pyridine core is a conjugated system, and the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group would be expected to influence the electronic transitions. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic system.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful analytical technique employed to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. However, the application of chiroptical spectroscopy is contingent upon the inherent chirality of the molecule under investigation.
The chemical structure of this compound is fundamentally achiral. It lacks any stereocenters, such as a carbon atom bonded to four different substituents, and it does not possess any other elements of chirality like axial, planar, or helical chirality. The molecule has a plane of symmetry, which renders it superimposable on its mirror image.
Due to its achiral nature, this compound does not exhibit optical activity. Consequently, it will not produce a signal in circular dichroism spectroscopy. Therefore, chiroptical techniques are not applicable for the stereochemical analysis of this specific compound as there are no stereoisomers to distinguish.
In the broader context of pyrrolopyridine derivatives, chiroptical spectroscopy could be relevant if a chiral center or a source of atropisomerism were introduced into the molecular framework. For instance, the presence of a stereogenic center on a substituent attached to the pyrrolopyridine core, or restricted rotation around a single bond leading to stable atropisomers, would result in chiral molecules. In such hypothetical cases, CD spectroscopy could be utilized to:
Determine the absolute configuration of the stereoisomers.
Investigate conformational changes in solution.
Study intermolecular interactions with other chiral molecules.
However, for the parent compound, this compound, such analysis is not relevant.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.
Density Functional Theory (DFT) is a mainstay of computational chemistry for studying the electronic structure of molecules. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p), are commonly employed to optimize molecular geometry and calculate electronic properties. mdpi.comresearchgate.net
For 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol, DFT calculations would be crucial for understanding the influence of the electron-withdrawing nitro (-NO₂) group and the electron-donating hydroxyl (-OH) group on the pyrrolopyridine core. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and increasing its electron affinity. Conversely, the hydroxyl and the pyrrole (B145914) nitrogen lone pair would raise the energy of the Highest Occupied Molecular Orbital (HOMO).
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and stability. A smaller gap generally implies higher reactivity. Studies on nitropyridines have shown that the introduction of a nitro group decreases the aromaticity and alters the electronic distribution significantly. researchgate.net The calculated electrostatic potential map would reveal the electron-rich (negative potential, likely around the hydroxyl oxygen and nitro group oxygens) and electron-poor (positive potential, likely on the pyrrole N-H and hydrogens of the aromatic rings) regions, guiding the prediction of intermolecular interactions.
Table 1: Predicted Electronic Properties from DFT Calculations (Hypothetical)
| Parameter | Predicted Value/Trend | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Significantly Lowered | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Small to Moderate | Suggests moderate to high reactivity. |
| Dipole Moment | High | Indicates a polar molecule with strong intermolecular forces. |
| Electron Density | High on -OH and -NO₂ oxygens | Sites for hydrogen bonding. |
Ab initio methods, which are based on first principles without empirical parameters, can also be applied. While computationally more demanding than DFT, they provide a different perspective on electronic structure. Early computational studies on the parent 7-azaindole (B17877) scaffold utilized ab initio calculations at the STO-3G level to analyze its electronic properties. researchgate.net This minimal basis set, while rudimentary by modern standards, can provide a reasonable first approximation of the molecular geometry and wavefunction, which can serve as a starting point for more sophisticated calculations. For this compound, such a calculation would establish a baseline geometry and electronic distribution.
Molecular Docking and Dynamics Simulations in the Context of Molecular Interactions
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, particularly protein kinases. mdpi.comresearchgate.net Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a target protein.
A hypothetical docking study of this compound into a kinase active site, for example, would likely show key interactions:
Hydrogen Bonding: The pyrrole N-H and the 7-hydroxyl group are potent hydrogen bond donors. The pyridine (B92270) nitrogen and the oxygens of the nitro group can act as hydrogen bond acceptors. These interactions are often crucial for anchoring ligands into the hinge region of kinase domains.
Pi-Stacking: The planar aromatic pyrrolopyridine ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
Molecular Dynamics (MD) simulations could then be used to assess the stability of the docked pose over time. An MD simulation would model the movement of the ligand and protein atoms, providing insights into the flexibility of the complex and the durability of the initial interactions, thereby giving a more accurate estimate of the binding affinity. Studies on similar heterocyclic compounds have successfully used these methods to rationalize binding modes and guide the design of more potent inhibitors. researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are highly effective at predicting spectroscopic data, which can aid in the characterization of a synthesized compound.
Infrared (IR) Spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. For this compound, characteristic peaks would be predicted for N-H stretching (pyrrole), O-H stretching (hydroxyl), asymmetric and symmetric N=O stretching of the nitro group (typically strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C=C/C=N stretching in the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict ¹H and ¹³C NMR chemical shifts with good accuracy. These predictions are invaluable for assigning signals in experimental spectra and confirming the chemical structure. The electron-withdrawing nitro group would be expected to cause a downfield shift for nearby protons and carbons.
Conformational Analysis and Energy Landscapes
While the fused pyrrolopyridine ring system is largely planar and rigid, conformational flexibility exists in its substituents. For this compound, the primary conformational variable is the rotation of the nitro group around its C-N bond.
Computational studies on other nitro-substituted aromatic compounds have shown that the planarity of the nitro group with respect to the aromatic ring is influenced by steric hindrance from adjacent groups. mdpi.com A potential energy surface scan, calculated by systematically rotating the C-C-N-O dihedral angle, can reveal the energy barrier to rotation and identify the minimum energy conformation. For this molecule, a slight out-of-plane conformation might be favored to minimize steric clash, which in turn could influence its electronic properties and crystal packing. mdpi.com
Table 2: Hypothetical Conformational Data
| Conformational Feature | Dihedral Angle (Range) | Rotational Energy Barrier | Notes |
|---|---|---|---|
| C2-C3-N-O (Nitro Group) | 0-30° | Low to Moderate (e.g., 5-10 kcal/mol) | The barrier would be influenced by potential intramolecular hydrogen bonding. |
| C6-C7-O-H (Hydroxyl Group) | 0° or 180° | Low | Rotation is typically fast at room temperature. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are difficult to observe experimentally. The synthesis of this compound would likely involve the nitration of the parent 1H-pyrrolo[3,2-b]pyridin-7-ol.
Studies on the nitration of pyridine have shown that the mechanism can be complex. psu.edursc.org A computational investigation into the nitration of 1H-pyrrolo[3,2-b]pyridin-7-ol would involve:
Modeling the reactants (the pyrrolopyridine and the nitrating agent, e.g., NO₂⁺).
Mapping the reaction pathway by locating the transition state structure for electrophilic attack at the C3 position. The pyrrole ring is generally more activated towards electrophilic substitution than the pyridine ring.
Calculating the activation energy barrier, which determines the reaction rate. This would confirm whether the C3 position is indeed the most favorable site for nitration compared to other positions on the bicyclic system.
Such studies can rationalize observed regioselectivity and help optimize reaction conditions for improved yields. mdpi.comrsc.org
Derivatization and Analogue Synthesis
Design Principles for Novel Pyrrolo[3,2-b]pyridine Derivatives
The design of new analogues based on the pyrrolo[3,2-b]pyridine framework is a rational process guided by established medicinal chemistry principles. A primary approach is molecular simplification or modification of known biologically active molecules. mdpi.com For instance, using a known inhibitor like Vemurafenib as a reference, researchers can retain the key pharmacophore, the pyrrolopyridine core, while modifying other parts of the molecule to potentially improve efficacy or reduce toxicity. mdpi.com
Key design strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds with specific structural changes to map how each modification affects a particular biological activity. This systematic approach helps in identifying the key structural features required for the desired effect.
Increasing Solubility and Bioavailability: Modifications are often aimed at improving the physicochemical properties of the parent compound. For example, replacing an aryl ring with nitrogenous heterocycles can increase the potential for hydrogen bonding and enhance aqueous solubility. mdpi.com
Scaffold Hopping and Molecular Hybridization: This involves replacing the central core of a known active molecule with a different but structurally similar scaffold, like replacing a pyrrolopyrimidine with a pyrrolopyridine. mdpi.com This can lead to novel compounds with different intellectual property profiles and potentially improved properties. mdpi.com
Conformational Locking: To improve stability and activity, flexible bonds in a molecule can be replaced with rigid heterocyclic rings. For example, a cis-olefin bond, which can be prone to isomerization, might be replaced with a pyrrolo[3,2-c]pyridine scaffold to lock the molecule in a more active conformation. nih.gov
Synthesis of Substituted 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol Analogues
The synthesis of analogues involves targeted chemical reactions at various positions of the this compound molecule.
The pyrrole (B145914) nitrogen (N-1) is a frequent target for derivatization. The hydrogen atom at this position can be substituted with a variety of groups, including alkyl, aryl, and acyl moieties. This is typically achieved by deprotonation with a suitable base followed by reaction with an electrophile. For example, in the synthesis of related pyrrolo[3,2-c]pyridines, the N-1 position has been substituted with a 3,4,5-trimethoxyphenyl group using 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst. nih.gov Such modifications can significantly alter the molecule's steric and electronic properties, influencing its interaction with biological targets.
The pyridine (B92270) portion of the scaffold offers several positions for substitution, allowing for fine-tuning of the molecule's properties. Synthetic routes often start with a pre-substituted pyridine ring before the pyrrole ring is constructed. For instance, a general method for preparing 6-aryl-1H-pyrrolo[3,2-c]pyridines involves a Suzuki coupling reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various substituted phenylboronic acids. nih.gov This allows for the introduction of a wide array of substituents onto the pyridine ring.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 | nih.gov |
This table showcases an example of a substitution reaction on the pyridine ring of a related pyrrolopyridine scaffold.
The nitro and hydroxyl groups are highly versatile functional handles for derivatization.
Nitro Group Modification: The nitro group at the C-3 position can be readily reduced to an amino group (NH2). This transformation opens up a plethora of further derivatization possibilities. The resulting amine can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. A common method for this reduction is using iron powder in acetic acid. nih.gov
Hydroxyl Group Modification: The hydroxyl group at the C-7 position can be converted into ethers or esters to modulate the compound's polarity and hydrogen-bonding capability. For example, in related systems, hydroxyl groups are often converted to chloro groups using reagents like phosphorus oxychloride (POCl3) to create a reactive intermediate for subsequent nucleophilic substitution reactions. mdpi.com
| Reaction Type | Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Reduction | Nitro (-NO2) | Iron powder, Acetic acid | Amino (-NH2) | nih.gov |
| Chlorination | Hydroxyl (-OH) | Phosphorus oxychloride (POCl3) | Chloro (-Cl) | mdpi.com |
This table summarizes common modifications for the nitro and hydroxyl functional groups.
Libraries and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space around the pyrrolopyridine scaffold, combinatorial chemistry is a powerful tool. imperial.ac.uk This approach allows for the rapid synthesis of large collections, or "libraries," of related compounds for high-throughput screening. imperial.ac.uk
One common strategy is the "split-and-pool" synthesis method performed on a solid support, like polymer beads. nih.gov In this method, a batch of resin beads is split into several portions, each portion is reacted with a different building block, and then the portions are pooled back together. By repeating this process through several synthetic steps, a library containing thousands to millions of unique compounds can be generated, with each bead ideally carrying a single compound. imperial.ac.uknih.gov
For pyrrolopyridine-type structures, a library could be constructed by taking a common intermediate, such as a functionalized pyrrole or pyridine, and reacting it with a diverse set of reagents in a parallel or split-and-pool fashion to generate a wide array of final products. beilstein-journals.org This accelerates the discovery of "lead" compounds with desired properties, which can then be optimized through more focused, traditional synthesis. imperial.ac.uk
Investigations into Mechanistic Biological Interactions in Vitro Focus
Molecular Target Identification and Binding Mechanisms (In Vitro)
The primary mechanism of action for many pyrrolopyridine derivatives involves the inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
While direct enzymatic assay data for 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol is not specified in the available literature, studies on closely related 1H-pyrrolo[3,2-b]pyridine derivatives have identified them as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). These studies establish the 1H-pyrrolo[3,2-b]pyridine scaffold as a viable starting point for developing kinase inhibitors.
For instance, a synthesized derivative from this class demonstrated significant inhibitory activity against FGFR1. The half-maximal inhibitory concentration (IC₅₀)—a measure of a drug's potency—was recorded for this related compound against a panel of kinases, highlighting a degree of selectivity for FGFR1 over other kinases such as KDR and PDGFRβ. The proposed binding mechanism for these derivatives involves the formation of crucial hydrogen bonds within the hinge region of the FGFR1 kinase domain. However, without direct experimental data, the specific enzyme inhibition profile of this compound remains unconfirmed.
There is no specific information available in the reviewed scientific literature regarding receptor binding studies conducted on the compound this compound.
There is no specific information available in the reviewed scientific literature concerning studies on the interaction between this compound and nucleic acids.
Cellular Pathway Modulation in Controlled In Vitro Models
The effects of a compound on cellular pathways, such as those leading to programmed cell death (apoptosis) or those controlling cell growth and movement, are critical indicators of its potential therapeutic relevance.
Specific research detailing the induction of apoptosis in the 4T1 breast cancer cell line by this compound has not been identified in the public domain.
There is no available data from the reviewed scientific literature that specifically investigates the modulation of cell proliferation and migration in 4T1 cells by this compound. While studies on other pyrrolopyridine derivatives have reported anti-proliferative activities in different cancer cell lines, these findings cannot be directly extrapolated to the specific compound and cell line .
Gene Expression Regulation (e.g., pre-mRNA splicing mechanisms)
The direct impact of this compound on gene expression, particularly through the modulation of pre-mRNA splicing, is not extensively documented in current scientific literature. However, the fundamental process of pre-mRNA splicing offers a potential avenue through which small molecules could exert regulatory effects. Pre-mRNA splicing is a crucial step in gene expression where non-coding sequences (introns) are removed and coding sequences (exons) are joined together. This process is carried out by the spliceosome, a large and dynamic complex of small nuclear ribonucleoprotein particles (snRNPs) and numerous associated proteins. The regulation of alternative splicing, which allows for the production of multiple protein variants from a single gene, is critical for cellular function and development.
Small molecules can theoretically influence pre-mRNA splicing in several ways:
Altering RNA-RNA Interactions: Modifications to the pre-mRNA sequence could stabilize or destabilize the base-pairing interactions between the splice sites on the pre-mRNA and the spliceosomal snRNAs.
Modulating RNA-Protein Interactions: The binding of regulatory proteins, such as splicing factors (e.g., hnRNPs and SR proteins), to enhancer or silencer sequences on the pre-mRNA can be affected. A small molecule could either block or promote these interactions, thereby influencing exon inclusion or exclusion.
Influencing pre-mRNA Secondary Structure: The three-dimensional structure of the pre-mRNA can mask or expose splice sites. A compound that binds to the pre-mRNA could alter its conformation, thus affecting the accessibility of the splicing machinery.
While these mechanisms provide a framework for how a compound like this compound could regulate gene expression, specific studies demonstrating such activity for this particular molecule are not available.
Structure-Activity Relationship (SAR) Studies in In Vitro Biological Contexts
Direct structure-activity relationship (SAR) studies for this compound are limited. However, extensive research on the broader class of pyrrolopyridine isomers provides valuable insights into how structural modifications influence biological activity, particularly in the context of anticancer effects. These studies highlight the importance of the pyrrolopyridine scaffold and the nature of its substituents. nih.govresearchgate.net
For instance, research on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors revealed that the introduction of specific groups significantly impacts antiproliferative activity. nih.gov Similarly, studies on pyrrolomycins, which are based on a pyrrole (B145914) nucleus, showed that adding a nitro (NO2) group could enhance antibacterial activity against certain pathogens while potentially reducing cytotoxicity compared to their halogenated counterparts. nih.govmdpi.com This suggests that the nitro group on the this compound molecule is a critical feature for its biological profile.
The table below summarizes key SAR findings from studies on related pyrrolopyridine and pyrrole structures, which may inform the potential activity of this compound.
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Related Pyrrolopyridine Scaffolds
| Scaffold | Modification | Observed Effect | Potential Implication for this compound | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Addition of indolyl group as B-ring | Strongest antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines. | The nature of aryl substituents is crucial for anticancer potency. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Introduction of a group providing a hydrogen bond acceptor at the 5-position. | Designed to improve inhibitory activity against FGFR1 kinase. | Specific substitutions can be tailored to enhance binding to biological targets like kinases. | rsc.org |
| Pyrrolomycins (Pyrrole core) | Replacement of halogen atoms with nitro (NO2) groups. | Improved minimal bactericidal concentration (MBC) against S. aureus or P. aeruginosa. | The nitro group is a key functional moiety for antimicrobial activity. | nih.govmdpi.com |
These studies collectively indicate that the pyrrolopyridine core is a versatile scaffold and that its biological activity can be finely tuned by altering its substituents. nih.govresearchgate.net The presence of both a nitro group and a hydroxyl group on the this compound structure likely confers a distinct and potent biological activity profile.
Role as Molecular Probes in Biological Research
Currently, there is no documented evidence in the scientific literature to suggest that this compound is utilized as a molecular probe in biological research. Its application in this capacity has not been reported.
Mechanistic Basis of Antimicrobial or Antineoplastic Activities (In Vitro)
While the precise mechanisms of this compound are not fully elucidated, research on related nitroaromatic and pyrrolopyridine compounds provides strong indications of its potential modes of action against microbial and cancer cells.
Antimicrobial Mechanism: The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the target pathogen. encyclopedia.pub A widely accepted model suggests that intracellular nitroreductases, present in many bacterial species, reduce the nitro group to form highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) species. encyclopedia.pub These intermediates can then covalently bind to and damage critical macromolecules like DNA, leading to cell death. encyclopedia.pub This mechanism of activation is a key feature of several nitroimidazole-based drugs. encyclopedia.pub Furthermore, some pyrrole-based antibiotics are known to act as protonophores, disrupting the proton motive force across bacterial membranes, which is essential for energy production. nih.gov It is plausible that this compound employs one or both of these mechanisms to exert its antibacterial effects. encyclopedia.pubnih.gov
Antineoplastic Mechanism: The anticancer potential of the pyrrolopyridine scaffold is well-documented, with several proposed mechanisms based on in vitro studies of various isomers. nih.govresearchgate.net
Tubulin Polymerization Inhibition: Several pyrrole-based and pyrrolopyridine compounds have been identified as microtubule-targeting agents. nih.govmdpi.commdpi.com They function by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govmdpi.com The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.govmdpi.com
Kinase Inhibition: The pyrrolopyridine nucleus is a common scaffold in the design of kinase inhibitors. nih.govnih.gov Abnormal kinase activity is a hallmark of many cancers. Derivatives of pyrrolopyridines and related structures have shown potent inhibitory activity against various kinases involved in cancer progression, including:
Fibroblast Growth Factor Receptor (FGFR). rsc.org
Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com
Epidermal Growth Factor Receptor (EGFR), Her2, and VEGFR2. researchgate.net By inhibiting these kinases, such compounds can block the downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. It is often found that kinase inhibitors can also have unexpected effects on microtubule organization. nih.gov
The table below outlines the potential mechanisms of action for this compound based on evidence from related compounds.
Table 2: Potential In Vitro Mechanisms of Action
| Activity | Proposed Mechanism | Description | Relevant Compound Class | Reference |
|---|---|---|---|---|
| Antimicrobial | Activation by Nitroreductase | Intracellular reduction of the nitro group creates reactive species that damage bacterial DNA and other macromolecules. | Nitroaromatic compounds | encyclopedia.pub |
| Protonophore Activity | Translocation of protons across the bacterial membrane, disrupting the proton motive force and cellular energy production. | Pyrrolomycins | nih.gov | |
| Antineoplastic | Tubulin Polymerization Inhibition | Binds to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, causing G2/M cell cycle arrest and apoptosis. | Pyrrole-based carboxamides, 1H-pyrrolo[3,2-c]pyridines | nih.govmdpi.commdpi.com |
Advanced Applications in Chemical Research
Utilization as Heterocyclic Building Blocks in Complex Molecule Synthesis
The pyrrolopyridine framework is a recognized pharmacophore, and its derivatives are key intermediates in the synthesis of complex molecules, particularly in medicinal chemistry. mdpi.comsrdorganics.com These scaffolds are prevalent in a variety of pharmacologically active synthetic and natural compounds. srdorganics.com The diverse reactivity of the pyrrolopyridine ring system allows for its elaboration into a wide array of more complex structures.
The presence of the nitro and hydroxyl functional groups on the 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol core offers multiple reaction sites for further chemical modifications. The nitro group, for instance, is a versatile functional group that can be reduced to an amino group, which can then participate in various coupling reactions to build more complex molecular architectures. nih.govfrontiersin.org This transformation is a key step in the synthesis of many bioactive amines. frontiersin.org The hydroxyl group can be converted into other functionalities, such as ethers or esters, or used as a directing group in substitution reactions.
The general synthetic utility of pyrrolopyridines is demonstrated in their use to create inhibitors for various enzymes, such as B-RAF, which is implicated in certain cancers. nih.gov For example, several pyrrolo[2,3-b]pyridine-based inhibitors have been developed and some are FDA-approved anticancer agents. nih.gov The synthesis of these complex molecules often starts from functionalized pyrrolopyridine building blocks. Similarly, pyrrolopyrimidine derivatives, which are structurally related, have been synthesized and shown to possess antioxidant and anti-inflammatory properties. nih.gov The synthesis of these compounds often involves the reaction of a halo-substituted pyrrolopyrimidine with hydrazine (B178648), followed by further modifications. nih.gov
Table 1: Potential Reactions for Modifying this compound
| Functional Group | Potential Reaction | Product Type |
|---|---|---|
| Nitro Group | Reduction (e.g., with H₂, Pd/C) | 3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol |
| Hydroxyl Group | Etherification (e.g., with alkyl halide) | 7-Alkoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine |
| Hydroxyl Group | Esterification (e.g., with acyl chloride) | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-yl ester |
Development of Fluorescent Probes or Sensors
The development of fluorescent probes for the detection of various analytes is a burgeoning field of research. bohrium.com The pyrrolopyridine scaffold, due to its inherent electronic and photophysical properties, is a promising platform for the design of such probes. The fluorescence of these molecules can be modulated by the introduction of different functional groups and by their interaction with specific analytes.
The presence of a nitro group in this compound is particularly relevant for sensor applications. Nitroaromatic compounds are known to be fluorescence quenchers due to their electron-withdrawing nature. scilit.com This property can be harnessed to design "turn-off" or "turn-on" fluorescent sensors. For instance, a fluorescent pyrrolopyridine could be designed to be quenched by a nitroaromatic explosive, allowing for its detection. nih.govnih.gov Conversely, a non-fluorescent or weakly fluorescent molecule containing a nitro group could be designed to become fluorescent upon the chemical transformation of the nitro group in the presence of a specific analyte.
Pyrrole (B145914) and imidazole-based polyamides conjugated with fluorophores like pyrene (B120774) have been developed as fluorescent DNA-binding probes. nih.gov Furthermore, diketopyrrolopyrrole (DPP) dyes, which share the pyrrole motif, are used in the construction of enzyme-responsive fluorogenic probes. The general principle involves a change in the electronic structure of the fluorophore upon interaction with the target, leading to a change in its fluorescence emission. Given these precedents, this compound could serve as a starting material for the synthesis of novel fluorescent probes, where the nitro and hydroxyl groups can be used to tune the photophysical properties and to introduce specific recognition elements.
Materials Science Applications (e.g., Organic Semiconductors, Dyes)
Heterocyclic compounds, including those based on pyrrole and pyridine (B92270), are fundamental in the development of organic semiconductors and dyes. novapublishers.comcornell.eduossila.com These materials are at the heart of emerging technologies such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and packing of the organic materials used.
Pyrrolo[1,2-i] mdpi.comnih.govphenanthroline derivatives have been investigated as organic semiconductors, exhibiting n-type behavior after thermal treatment. nih.gov The electrical and optical properties of these materials are closely linked to their molecular structure. nih.gov Similarly, pyrrole-based polymers are known for their electrical conductivity. novapublishers.com
The this compound molecule, with its extended π-system and polar functional groups, has the potential to be explored as a building block for new organic electronic materials. The nitro group, being a strong electron-withdrawing group, can significantly influence the electron affinity and ionization potential of the molecule, which are key parameters for charge transport in organic semiconductors. The hydroxyl group can be used to tune solubility and to influence intermolecular interactions, such as hydrogen bonding, which can affect the solid-state packing and, consequently, the material's electronic properties. The development of pyrrolo-pyridine dinitrile dyes with strong dual-state emission highlights the potential of this class of compounds in creating highly luminescent materials for applications like OLEDs. researchgate.net
Role in Catalyst Design or Ligand Synthesis
The pyridine and pyrrole moieties are common components of ligands used in coordination chemistry and catalysis. nih.govnih.govalfachemic.com Pyridine-containing ligands are known to coordinate with a wide range of transition metals, forming stable complexes that can catalyze various organic transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com The electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. youtube.com
The this compound scaffold could be utilized in the synthesis of novel ligands. The nitrogen atoms in the pyridine and pyrrole rings can act as donor atoms to coordinate with metal centers. The electronic nature of the pyrrolopyridine core, and thus its coordination properties, can be fine-tuned by its substituents. The electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen, which could be beneficial for certain catalytic applications where a less electron-donating ligand is required. The hydroxyl group could also participate in metal coordination or be used as a handle to attach the ligand to a solid support for heterogeneous catalysis.
For example, pyrrole-pyridine based ligands have been synthesized and their coordination chemistry explored. nih.gov In some cases, the presence of a nitro group on a ligand has been shown to influence the binding and reactivity of the resulting metal complex. nih.gov For instance, the chemoselective hydrogenation of nitroarenes can be achieved using specifically designed homogeneous catalysts where the ligand structure is crucial for achieving high selectivity. acs.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolopyridine |
| Azaindole |
| B-RAF |
| Pyrrolopyrimidine |
| Pyrene |
| Diketopyrrolopyrrole (DPP) |
| Pyrrolo[1,2-i] mdpi.comnih.govphenanthroline |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. While traditional methods for constructing the pyrrolopyridine ring system exist, future efforts should focus on more innovative and robust strategies.
Modern synthetic organic chemistry offers several powerful tools that could be applied to the synthesis of functionalized pyrrolopyridines. researchgate.netnih.govnih.gov One promising avenue is the use of palladium-catalyzed cross-coupling reactions , which have become indispensable for the formation of C-C and C-N bonds in heterocyclic chemistry. These methods could be employed for the late-stage functionalization of the pyrrolopyridine core, allowing for the rapid diversification of substituents.
Furthermore, multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step, aligning with the principles of green chemistry by reducing waste and saving time. nih.govnih.gov The development of a novel MCR for the one-pot synthesis of the 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol scaffold would be a significant advancement. Another area of exploration is the use of acid-catalyzed cyclization of appropriately substituted alkynyl-aminopyridines, which has been shown to be an effective method for the synthesis of 7-azaindoles. rsc.org
To enhance reaction efficiency and reduce environmental impact, techniques such as microwave-assisted synthesis and mechanochemistry (ball milling) should be investigated. nih.govlucp.net These methods often lead to shorter reaction times, higher yields, and can sometimes enable reactions that are not feasible under conventional heating. nih.govlucp.net
| Synthetic Approach | Potential Advantages | Relevant Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance, late-stage functionalization. | Developing robust protocols for coupling at various positions of the pyrrolopyridine ring. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, rapid access to complex molecules. nih.govnih.gov | Designing a novel MCR for the one-pot synthesis of the target scaffold. |
| Acid-Catalyzed Cyclization | Access to substituted 7-azaindoles from readily available starting materials. rsc.org | Optimizing conditions for the cyclization of functionalized alkynyl-aminopyridines. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. nih.gov | Adapting existing synthetic routes to microwave conditions for improved efficiency. |
| Mechanochemistry (Ball Milling) | Solvent-free or reduced solvent conditions, access to novel reactivity. lucp.net | Exploring solid-state synthesis of the target compound and its intermediates. |
Deeper Mechanistic Understanding of Reactivity
A thorough understanding of the electronic properties and reactivity of this compound is crucial for predicting its behavior in chemical reactions and biological systems. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group on the pyrrolopyridine core is expected to significantly influence its reactivity.
Future research should focus on both experimental and computational studies to elucidate the molecule's reactivity profile. researchgate.net For instance, investigating its susceptibility to electrophilic aromatic substitution and vicarious nucleophilic substitution (VNS) would provide valuable insights into how the scaffold can be further functionalized. nih.govnih.gov VNS, in particular, has shown promise for the alkylation of electron-deficient nitropyridines. nih.govnih.gov
Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to calculate electron density distributions, predict sites of reactivity, and model reaction mechanisms. researchgate.net These theoretical studies can guide the design of new synthetic transformations and help to explain experimentally observed outcomes.
Advanced In Vitro Biological Profiling and Target Validation
Given that the pyrrolopyridine scaffold is a known kinase inhibitor pharmacophore, a key future direction is to conduct comprehensive biological profiling of this compound to identify its molecular targets and elucidate its mechanism of action. mdpi.com
High-throughput screening (HTS) against a broad panel of kinases is a logical first step to identify potential targets. nih.gov This can be followed by phenotypic screening , which assesses the compound's effects on cellular models of disease, providing a more holistic view of its biological activity. nih.govdrugtargetreview.comtechnologynetworks.comyoutube.comnih.gov Phenotypic screens can reveal unexpected therapeutic potential and are not limited to a single, predefined target. nih.gov
Once a "hit" is identified from a phenotypic screen, the next critical step is target deconvolution , which involves identifying the specific molecular target(s) responsible for the observed phenotype. nih.govnih.govresearchgate.netcreative-biolabs.com Modern target deconvolution techniques include:
Affinity chromatography , where the compound is immobilized to pull down its binding partners from cell lysates. nih.gov
Chemical proteomics , which uses chemical probes to identify protein targets in a cellular context. acs.org
Genomic and proteomic approaches , which analyze changes in gene and protein expression in response to compound treatment. nih.govcreative-biolabs.com
| Profiling/Validation Step | Methodology | Objective |
| Initial Target Identification | High-Throughput Kinase Screening nih.gov | To identify specific kinases inhibited by the compound. |
| Functional Biological Assessment | Phenotypic Screening drugtargetreview.comtechnologynetworks.comyoutube.comnih.gov | To determine the compound's effect on cellular models of disease. |
| Target Deconvolution | Affinity Chromatography, Chemical Proteomics nih.govacs.org | To identify the specific molecular target(s) of the compound. |
| Target Validation | Genetic (e.g., CRISPR/RNAi) and pharmacological studies | To confirm that modulation of the identified target is responsible for the observed phenotype. |
Integration with Artificial Intelligence and Machine Learning for Compound Design
Generative models , such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known active molecules to design novel compounds with desired properties. mdpi.combiorxiv.orgnih.gov These models can explore vast chemical space to propose new pyrrolopyridine derivatives that are predicted to have high affinity for a specific target, such as a particular kinase. biorxiv.orgnih.gov
Sustainable Synthesis and Biocatalytic Approaches
In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research should explore sustainable methods for the synthesis of this compound and its derivatives. rasayanjournal.co.inresearchgate.netnih.govrsc.org This includes the use of environmentally benign solvents, renewable starting materials, and catalytic rather than stoichiometric reagents. rasayanjournal.co.inresearchgate.netnih.govrsc.org
Biocatalysis , the use of enzymes to perform chemical transformations, offers a particularly attractive approach. acs.org Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite selectivity, reducing the need for protecting groups and minimizing waste. acs.org Potential biocatalytic routes to explore include:
Enzymatic nitration : While chemical nitration often requires harsh conditions, some enzymes have been shown to catalyze the nitration of aromatic compounds. acs.orgnih.govnih.govdtic.mil The use of a nitration enzyme could provide a greener alternative for introducing the nitro group. acs.orgnih.govnih.govdtic.mil
Biocatalytic hydroxylation : Enzymes such as P450 monooxygenases are capable of hydroxylating a wide range of substrates with high regio- and stereoselectivity. acs.org
Aldolases and related enzymes can be used for the synthesis of hydroxylated building blocks. nih.gov
The use of deep eutectic solvents (DESs) as a greener alternative to traditional organic solvents in biocatalytic processes is also a promising area of research. mdpi.com
Q & A
Q. What are the typical synthetic routes for 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis often involves cyclization and nitration steps. For example:
- Cyclization : Refluxing precursor compounds (e.g., dihydroxy pyridine derivatives) with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol .
- Nitration : Controlled nitration using nitric acid/sulfuric acid mixtures to selectively introduce the nitro group at the 3-position.
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-nitration.
- Adjust solvent polarity (e.g., xylene vs. toluene) to improve yield .
Q. Table 1: Reaction Conditions for Cyclization
| Precursor | Solvent | Reflux Time (hr) | Yield (%) |
|---|---|---|---|
| Compound A | Xylene | 30 | 62 |
| Compound B | Toluene | 28 | 58 |
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer :
- NMR :
- IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- MS : Molecular ion peak at m/z 207 (calculated for C₇H₅N₃O₃). Fragmentation patterns should align with nitro-group loss (−46 Da).
Advanced Research Questions
Q. How can conflicting data on the biological activity of nitro-substituted pyrrolo-pyridines be resolved?
Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies may arise from:
- Purity Issues : Trace solvents (e.g., xylene) in synthesized compounds can skew bioassay results. Validate purity via HPLC (>95%) .
- Structural Analogues : Compare activity with derivatives (e.g., thieno-pyridinols in ) to isolate nitro-specific effects.
Case Study :
A 2018 study found that quaternary ammonium derivatives of 2,3-dihydro-[1,4]dioxino[2.3-b]pyridin-7-ol showed variable antimicrobial activity. Contradictions were resolved by standardizing MIC assays across labs and using a common bacterial strain (e.g., S. aureus ATCC 25923) .
Q. What crystallographic strategies validate the interaction of this compound with biological targets?
Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., ketohexokinase) and resolve structures at ≤2.0 Å resolution.
- Key Parameters :
Q. Table 2: Crystallographic Data for Ketohexokinase Complex (PDB: 3NCA)
| Resolution (Å) | R-factor | Binding Affinity (Kd, μM) | Key Interactions |
|---|---|---|---|
| 1.8 | 0.046 | 0.45 | H-bond: Arg231 |
Q. How does the nitro group influence the electrochemical properties of pyrrolo-pyridines?
Methodological Answer :
- Cyclic Voltammetry (CV) : The nitro group acts as an electron-withdrawing group, shifting reduction potentials cathodically.
- Experimental Design :
- Compare CV profiles of nitro-substituted vs. unsubstituted analogues in aprotic solvents (e.g., DMF).
- Use Ag/AgCl reference electrodes and scan rates of 50–100 mV/s to detect reversible redox couples.
Q. Data Interpretation :
Q. What computational methods predict the stability of this compound under physiological conditions?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nitro-group resonance stabilization.
- MD Simulations : Simulate solvation in water (TIP3P model) for 50 ns to evaluate hydrolytic degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
